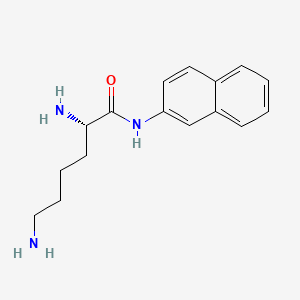
Lysine-2-naphthylamide
説明
L-lysine 2-naphthylamide is an L-lysine derivative that is the amide obtained by formal condensation of the carboxy group of L-lysine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-lysine derivative.
科学的研究の応用
Chemistry
Reagent in Organic Synthesis
Lysine-2-naphthylamide is utilized as a reagent in organic synthesis, particularly in the development of new chemical entities. Its structure allows for site-specific modifications, making it valuable for creating diverse chemical compounds. The compound can facilitate reactions that require selective targeting of functional groups, enhancing the efficiency of synthetic pathways.
Analytical Chemistry
In analytical chemistry, this compound serves as a marker for various biochemical assays. Its ability to form stable complexes with metal ions aids in the detection and quantification of these ions in complex mixtures, contributing to environmental monitoring and quality control in pharmaceuticals.
Biology
Enzyme Activity Studies
This compound is employed in studies investigating enzyme kinetics and protein interactions. Its structural features enable it to interact with specific enzyme active sites, allowing researchers to probe the mechanisms of enzyme action and inhibition. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Cell Penetration Studies
The beta-naphthylamide moiety enhances the compound's ability to penetrate cell membranes, making it a useful tool in cellular biology. It can be used to study cellular uptake mechanisms and the effects of various modifications on membrane permeability.
Medicine
Therapeutic Potential
Research has indicated that this compound may possess therapeutic properties, particularly in oncology and virology. Preliminary studies suggest its potential as an antiviral agent, particularly against herpes simplex virus, as well as anticancer properties through modulation of apoptotic pathways.
Formulation Development
The compound is also being explored for use in drug formulations where its solubility and stability can be advantageous. For example, when combined with other therapeutic agents, it may enhance bioavailability or target delivery systems.
Industry
Polymer Production
This compound is being investigated for its role in producing high-value polymers. Its functional groups can serve as building blocks for polymerization processes, leading to materials with enhanced mechanical and thermal properties.
Sustainable Chemistry
The compound's derivation from lysine positions it as a candidate for sustainable chemical practices. Research into catalytic processes that utilize lysine derivatives aims to reduce reliance on fossil fuels by providing renewable alternatives for chemical production.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Enhances selectivity and efficiency in reactions |
| Analytical Chemistry | Useful for detecting metal ions | |
| Biology | Enzyme Studies | Aids in understanding enzyme kinetics |
| Cell Penetration | Improves membrane permeability studies | |
| Medicine | Antiviral Research | Potential activity against herpes simplex virus |
| Drug Formulations | May enhance bioavailability | |
| Industry | Polymer Production | Serves as a building block for advanced materials |
| Sustainable Chemistry | Reduces dependence on non-renewable resources |
Case Studies
-
Antiviral Activity Study
- A study investigated the efficacy of this compound against herpes simplex virus (HSV) in vitro. Results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications .
- Enzyme Inhibition Research
- Polymer Development Project
特性
CAS番号 |
4420-88-6 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide |
InChI |
InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20)/t15-/m0/s1 |
InChIキー |
QXMBQGUYVQPOCP-HNNXBMFYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |
外観 |
Solid powder |
Key on ui other cas no. |
4420-88-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lys-2-naphthylamide lysine-2-naphthylamide lysine-beta-naphthylamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















